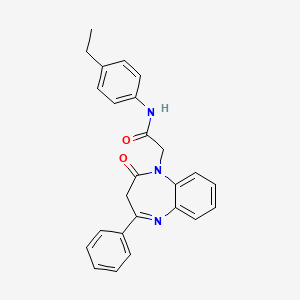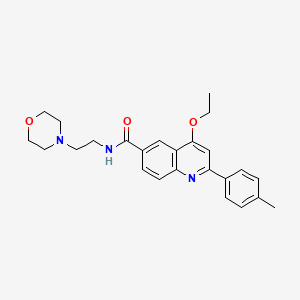![molecular formula C23H18N6O3S B11270930 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270930.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” typically involves multi-step organic synthesis. The process may include:
Formation of the benzo[b][1,4]dioxin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step may involve the condensation of pyrazole and triazole derivatives under specific conditions.
Thioacetamide linkage:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s structure and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studies may explore the compound’s interaction with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” exerts its effects can be complex and may involve:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide: can be compared with other heterocyclic compounds featuring similar ring structures and functional groups.
Uniqueness
Structural Complexity: The compound’s unique combination of fused rings and functional groups sets it apart from simpler heterocyclic compounds.
Its diverse applications in various fields highlight its versatility and potential for further research.
特性
分子式 |
C23H18N6O3S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H18N6O3S/c30-21(24-16-6-7-19-20(12-16)32-11-10-31-19)14-33-23-26-25-22-18-13-17(15-4-2-1-3-5-15)27-29(18)9-8-28(22)23/h1-9,12-13H,10-11,14H2,(H,24,30) |
InChIキー |
FWTHKVIOZLSUJI-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylsulfanyl)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B11270851.png)
![4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11270858.png)


![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-chlorobenzoate](/img/structure/B11270894.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11270901.png)
![1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11270902.png)
![5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270909.png)
![4-{6,6-Dimethyl-3-[(3-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B11270914.png)
![N-(4-methoxybenzyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270922.png)
![N-(2,5-diethoxyphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270925.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B11270935.png)
![4-[(3-Methoxybenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270941.png)

